molecular formula C10H22N2O3 B12890269 (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

Cat. No.: B12890269
M. Wt: 218.29 g/mol
InChI Key: FRXYSCXRMVZCIC-KYXWUPHJSA-N
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Description

(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral compound with multiple stereocenters It features a pyrrolidine ring substituted with a butylamino group and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.

    Butylamino Group Introduction: The butylamino group can be introduced via nucleophilic substitution reactions.

    Hydroxymethylation: Hydroxymethyl groups are introduced through hydroxymethylation reactions using formaldehyde and suitable catalysts.

    Chiral Resolution: The final product is obtained through chiral resolution techniques to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The butylamino group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Metabolic Pathways: Studied for its role in various metabolic pathways.

Medicine

    Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.

    Pharmacokinetics: Analyzed for its pharmacokinetic properties in preclinical studies.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Influencing metabolic pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-((Methylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
  • (2R,3R,4S,5R)-2-((Ethylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

Uniqueness

(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of the butylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(butylaminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C10H22N2O3/c1-2-3-4-11-5-7-9(14)10(15)8(6-13)12-7/h7-15H,2-6H2,1H3/t7-,8-,9-,10+/m1/s1

InChI Key

FRXYSCXRMVZCIC-KYXWUPHJSA-N

Isomeric SMILES

CCCCNC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O

Canonical SMILES

CCCCNCC1C(C(C(N1)CO)O)O

Origin of Product

United States

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